molecular formula C14H21BrN2O B3047299 4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine CAS No. 1373233-28-3

4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine

Cat. No.: B3047299
CAS No.: 1373233-28-3
M. Wt: 313.23
InChI Key: ISFODVZUIFXEFA-UHFFFAOYSA-N
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Description

4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C14H21BrN2O. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and an ethoxy group attached to a benzene ring with two amine groups. It is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine is utilized in various fields of scientific research:

Preparation Methods

The synthesis of 4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine typically involves multiple steps:

    Cyclohexylation: The attachment of a cyclohexyl group to the nitrogen atom.

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Mechanism of Action

The mechanism of action of 4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine include:

    4-Bromo-1-N-cyclohexylbenzene-1,2-diamine: Lacks the ethoxy group, leading to different chemical properties.

    4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.

The presence of the ethoxy group in this compound makes it unique and suitable for specific research applications .

Properties

IUPAC Name

4-bromo-1-N-cyclohexyl-5-ethoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-2-18-14-9-13(12(16)8-11(14)15)17-10-6-4-3-5-7-10/h8-10,17H,2-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFODVZUIFXEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC2CCCCC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222374
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-28-3
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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